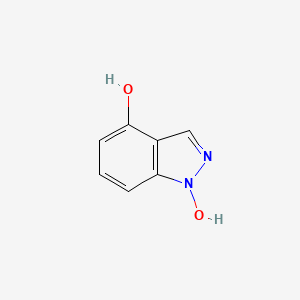

1H-Indazole-1,4-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O2 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

1-hydroxyindazol-4-ol |

InChI |

InChI=1S/C7H6N2O2/c10-7-3-1-2-6-5(7)4-8-9(6)11/h1-4,10-11H |

InChI Key |

GUGUKNOBBOTKIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NN2O)C(=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indazole 1,4 Diol and Dihydroxylated Indazole Analogs

Strategic Approaches for Constructing Dihydroxylated Indazole Cores

The synthesis of dihydroxylated indazoles necessitates careful consideration of the starting materials and the sequence of reactions to ensure the correct placement of the hydroxyl groups on the indazole core.

Precursor Design and Functional Group Installation

The foundation of a successful dihydroxylated indazole synthesis lies in the design of appropriate precursors. These precursors are typically aromatic compounds that already contain or can be readily converted to the required dihydroxy-substituted benzene (B151609) ring, along with functional groups that facilitate the subsequent cyclization to form the indazole.

Common starting materials include substituted phenols, benzaldehydes, acetophenones, and benzonitriles. For instance, the synthesis of 5,6-dihydroxy-1H-indazole has been achieved starting from a commercially available dimethoxy-substituted aromatic compound, where the methoxy (B1213986) groups serve as protected forms of the hydroxyls. researchgate.net The synthesis of 4,7-dihydroxy-1H-indazoles has been reported starting from phenol (B47542) derivatives which are oxidized to a benzoquinone intermediate. chim.it

The choice of precursor is often dictated by the desired substitution pattern on the final indazole product. For example, to synthesize a 3-substituted indazole, a common precursor is an appropriately substituted 2-halobenzaldehyde or 2-haloacetophenone which can react with a hydrazine (B178648) derivative. acs.org

Regioselective Introduction of Hydroxyl Moieties at Indazole Ring Positions

The regioselective introduction of hydroxyl groups is a critical step. This can be achieved either by starting with a precursor that already contains the hydroxyl groups (or protected hydroxyl groups) in the desired positions or by introducing them at a later stage of the synthesis.

A common strategy involves the use of methoxy-substituted precursors, which can be deprotected in a final step to reveal the hydroxyl groups. For example, boron tribromide is a reagent used for the cleavage of methyl ethers to yield the corresponding phenols, as demonstrated in the synthesis of 5,6-dihydroxy-1H-indazole. researchgate.net

Another approach involves the direct oxidation of a suitable precursor. For the synthesis of 4,7-dihydroxy-1H-indazoles, a phenol derivative can be oxidized in the presence of phenyliodine(III) diacetate (PIDA) to form a benzoquinone intermediate, which then undergoes a cycloaddition reaction. chim.it The regioselectivity of this reaction is directed by the substituents on the starting phenol.

Cyclization Reactions for Indazole Ring Formation

The key step in the synthesis of indazoles is the formation of the bicyclic ring system. This is typically achieved through an intramolecular cyclization reaction. Several methods have been developed, including metal-catalyzed and metal-free protocols.

Copper-Catalyzed Intramolecular Cyclizations for 1H-Indazoles

Copper catalysis has proven to be effective for the synthesis of 1H-indazoles. One such method involves the copper(I)-catalyzed coupling of N-acyl-N'-substituted hydrazines with 2-bromoaryl carbonyl compounds, followed by deacylation and condensative ring closure. mdpi.com Another approach is the copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives, which proceeds through a cascade coupling-condensation process to afford 3-aminoindazoles. organic-chemistry.org

These copper-catalyzed methods offer a versatile route to a variety of substituted indazoles and are often characterized by their efficiency and good functional group tolerance.

Palladium-Mediated Annulations and Coupling Strategies for Indazole Synthesis

Palladium catalysis is another powerful tool for the synthesis of indazoles. A notable example is the palladium-catalyzed synthesis of 3-substituted-1H-indazoles from p-quinone methides and arylhydrazines. This method proceeds via a double C-N bond formation through a 1,6-conjugate addition. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to attach substituted aryl groups to the indazole core, as seen in the synthesis of more complex indazole derivatives. Furthermore, a general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence. organic-chemistry.org

Metal-Free Cyclization Protocols

To avoid the use of potentially toxic and expensive transition metals, several metal-free methods for indazole synthesis have been developed. A common strategy involves the intramolecular nucleophilic aromatic substitution (SNAr) reaction of a suitably substituted precursor. For example, the reaction of arylhydrazones derived from 2-fluorobenzaldehydes can lead to the formation of the indazole ring. mdpi.com

Another metal-free approach is the [3+2] cycloaddition of arynes with hydrazones. acs.org This method allows for the synthesis of a variety of 3-substituted and 1,3-disubstituted indazoles under mild conditions. Additionally, a one-pot metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a straightforward route to indazoles with good yields and broad functional group tolerance. organic-chemistry.org A recently developed method involves the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds under transition-metal-free conditions. rsc.org

Direct Dihydroxylation and Post-Cyclization Functionalization

The introduction of hydroxyl groups onto the indazole scaffold can be achieved either by direct oxidation of the heterocyclic ring or by carrying the desired functionality through from the starting materials in a post-cyclization functionalization approach.

Hydroxylation Strategies Applied to Indazole Systems

The direct hydroxylation of an intact indazole ring presents a significant challenge due to the potential for multiple reactive sites and the sensitive nature of the bicyclic system. Research into direct C-H hydroxylation on indazoles is not widespread, but some methods for mono-hydroxylation have been developed, offering insight into potential pathways for dihydroxylation.

One notable method involves a palladium-catalyzed hydroxylation of haloindazoles. For instance, 3-chloro-1-trityl-1H-indazole can be converted to 1-trityl-1H-indazol-3-ol using a palladium precatalyst system with potassium hydroxide. acs.org This demonstrates a post-cyclization strategy where a halogen serves as a handle for introducing a hydroxyl group.

| Reaction | Substrate | Reagents | Product | Yield | Reference |

| Pd-Catalyzed Hydroxylation | 3-chloro-1-trityl-1H-indazole | Pd-precatalyst, KOH, H₂O | 1-trityl-1H-indazol-3-ol | 79% | acs.org |

Table 1: Example of Post-Cyclization Hydroxylation of an Indazole Derivative.

Metabolic studies of indazole-containing compounds also indicate that the indazole ring can undergo hydroxylation, suggesting that chemical methods could be developed to target these positions. nih.gov For example, metabolic profiling of certain synthetic cannabinoids has shown that hydroxylation can occur on the indazole ring system. nih.gov While these are enzymatic processes, they highlight the inherent reactivity of the C-H bonds on the aromatic portion of the indazole core.

Synthesis of Specific Dihydroxylated Indazole Isomers (e.g., 5,6-dihydroxy-1H-indazole)

A more common and controlled approach to producing dihydroxylated indazoles is to synthesize them from precursors that already contain the hydroxyl groups or protected equivalents. A straightforward, three-step synthesis for 5,6-dihydroxy-1H-indazole (DHI), a catechol-type indazole, has been reported. researchgate.net This method starts from a commercially available dimethoxybenzaldehyde, building the indazole ring before deprotecting the hydroxyl groups.

The synthesis proceeds as follows:

Bromination : The starting material, 2,3-dimethoxy-6-nitrobenzaldehyde, undergoes bromination.

Cyclization : The resulting bromo-intermediate is reacted with hydrazine monohydrate, which leads to the formation of the indazole ring structure.

Demethylation : The final step involves the removal of the methyl protecting groups from the hydroxyls using boron tribromide to yield the target 5,6-dihydroxy-1H-indazole. researchgate.net

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | 2,3-dimethoxy-6-nitrobenzaldehyde | Bromine, Chloroform, 60°C | Bromo-intermediate | researchgate.net |

| 2 | Bromo-intermediate from Step 1 | Hydrazine monohydrate, 1,4-Dioxane, 80°C | 5,6-dimethoxy-1H-indazole derivative | researchgate.net |

| 3 | Product from Step 2 | Boron tribromide, Dichloromethane, RT | 5,6-dihydroxy-1H-indazole | researchgate.net |

Table 2: Synthetic Scheme for 5,6-dihydroxy-1H-indazole.

This synthetic route exemplifies a common strategy where the core indazole structure is assembled on a functionalized benzene ring, providing excellent control over the final hydroxylation pattern.

Derivatization from Naphthoquinone/Naphthohydroquinone Precursors

Naphthoquinones and their reduced hydroquinone (B1673460) forms are versatile precursors for synthesizing fused heterocyclic systems, including indazoles. These methods are particularly relevant for producing indazole-4,7-diols, which are structural isomers of 1H-Indazole-1,4-diol, via the reduction of intermediate indazole-4,7-diones.

The general strategy involves the reaction of a functionalized naphthoquinone with a hydrazine derivative. For example, 2,3-dichloronaphthoquinone can react with substituted anilines to form aminonaphthoquinones, which can be precursors to more complex heterocyclic systems. nih.gov A more direct approach involves the reaction of quinones with hydrazines to form the indazole ring. The synthesis of 1H-benzo[f]indazole-4,9-diones, for instance, can be achieved from naphthoquinone precursors. mdpi.com These indazolediones can then be reduced to the corresponding dihydroxyindazoles (hydroquinones).

Another relevant approach is the [3+2] cycloaddition of a benzoquinone intermediate with a diazo compound derived from a tosylhydrazone, which has been used to synthesize 4,7-dihydroxy-1H-indazoles. chim.it Similarly, reactions of 1,2-naphthoquinone-4-sulfonic acid salts with various amines are widely used to build nitrogen-containing adducts onto the quinone ring, which can serve as a foundation for indazole synthesis. beilstein-journals.org

These methods highlight a powerful strategy: using the electrophilicity of the quinone system to react with nitrogen nucleophiles to construct the pyrazole (B372694) portion of the indazole ring, followed by a reduction to yield the dihydroxylated product. mdpi.comthieme-connect.de

Stereochemical Control and Regioselectivity in Dihydroxylated Indazole Synthesis

The synthesis of substituted indazoles, including dihydroxylated analogs, must address key issues of selectivity. Regioselectivity is a major concern due to the two non-equivalent nitrogen atoms in the pyrazole ring, leading to the formation of 1H- and 2H-indazole isomers. Stereochemical control becomes important when chiral centers are present, such as in the side chains or when hydroxyl groups are introduced via methods like asymmetric dihydroxylation.

Regioselectivity: The alkylation or acylation of the indazole N-H often yields a mixture of N-1 and N-2 substituted products. nih.govbeilstein-journals.org The outcome is heavily influenced by steric and electronic factors of both the indazole ring substituents and the alkylating agent, as well as the reaction conditions (base, solvent). beilstein-journals.orgnih.gov

Steric Hindrance : Bulky substituents at the C-7 position tend to favor N-1 functionalization by blocking access to the adjacent N-2 position. beilstein-journals.org

Electronic Effects : Electron-withdrawing groups on the indazole ring can influence the acidity of the N-H protons and the nucleophilicity of the respective nitrogen atoms, thereby directing substitution. For example, indazoles with a C-7 nitro or carboxylate group show excellent N-2 regioselectivity. beilstein-journals.orgnih.gov

Reaction Conditions : The choice of base and solvent is critical. Sodium hydride in THF is often cited as a promising system for achieving high N-1 selectivity. beilstein-journals.orgnih.gov

Stereochemical Control: When introducing hydroxyl groups to a side chain, stereocontrol is crucial. Asymmetric dihydroxylation is a powerful tool for this purpose. The dihydroxylation of a vinyl indazole compound in the presence of a chiral inducing agent has been reported as a method to create specific stereoisomers of a diol. google.com This approach, often employing osmium-based catalysts with chiral ligands (e.g., Sharpless asymmetric dihydroxylation), allows for the enantioselective synthesis of diols on side chains attached to the indazole core. researchgate.net

Reaction Mechanisms and Mechanistic Pathways in 1h Indazole 1,4 Diol Chemistry

Elucidation of Intramolecular Cyclization Mechanisms to Indazole Core

The formation of the indazole nucleus, the core structure of 1H-Indazole-1,4-diol, is achieved through various intramolecular cyclization strategies. These methods primarily focus on the construction of the pyrazole (B372694) ring fused to a benzene (B151609) ring, establishing the characteristic bicyclic system. The specific mechanisms often depend on the starting materials and catalytic conditions employed.

One of the classical and yet continually developed methods is the intramolecular Ullmann-type reaction . This approach typically involves the cyclization of an o-haloarylhydrazone. For instance, a fluorinated indazole can be synthesized from a precursor prepared by the condensation of an electronically directed metalation/formylation sequence product with methyl hydrazine (B178648). researchgate.net The culminating step is a copper-catalyzed intramolecular Ullmann cyclization. researchgate.net The reaction proceeds via the formation of a hydrazone, which then undergoes an intramolecular C-N bond formation, displacing an ortho-halogen.

A more contemporary, metal-free approach involves intramolecular electrochemical C-H amination . In this method, a suitable precursor like an arylhydrazone is oxidized at an anode. This single-electron transfer (SET) generates an N-centered radical. nih.gov This radical species then undergoes an intramolecular cyclization onto an aromatic C-H bond to form a new C-N bond, creating a radical intermediate which, after further oxidation and deprotonation, yields the 1H-indazole product. nih.govrsc.org This technique avoids the use of metal catalysts and often proceeds under mild conditions. nih.gov

Another established route is the [3+2] cycloaddition , which constructs the pyrazole ring by reacting a 1,3-dipole with a dipolarophile. A common example is the reaction of diazomethanes with benzynes, which are highly reactive intermediates generated in situ. rsc.org

Furthermore, iodine-mediated oxidative cyclization provides a metal-free pathway for direct aryl C-H amination. The cyclization of diaryl or tert-butyl aryl ketone hydrazones can be achieved using molecular iodine as the oxidant, which facilitates the intramolecular C-N bond formation. researchgate.net

Visible light has also been harnessed to mediate the synthesis of the indazole core from alkynylazobenzenes. This method proceeds through the formation of two new C-heteroatom bonds in a single step with high atom economy and under mild conditions, avoiding the need for transition metal catalysts in some protocols. acs.org

Table 1: Summary of Key Intramolecular Cyclization Strategies for the Indazole Core

| Method Name | Key Reagents/Conditions | Brief Mechanistic Description | Citations |

|---|---|---|---|

| Ullmann-Type Cyclization | o-haloarylhydrazone, Copper(I) catalyst, Base (e.g., Cs₂CO₃), Ligand (e.g., DMEDA) | Copper-catalyzed intramolecular N-arylation where the hydrazone nitrogen displaces an ortho-halogen. | researchgate.net |

| Electrochemical C-H Amination | Arylhydrazone, Platinum electrodes, Electrolyte (e.g., n-Bu₄NBF₄) | Anodic oxidation generates an N-centered radical which cyclizes onto an aromatic C-H bond, followed by further oxidation and deprotonation. | nih.govrsc.org |

| [3+2] Cycloaddition | Diazomethane, Benzyne (in situ) | Cycloaddition reaction between the 1,3-dipole (diazomethane) and the dipolarophile (benzyne) to form the pyrazole ring. | rsc.org |

| Iodine-Mediated C-H Amination | Diaryl ketone hydrazone, I₂, KI, Base (e.g., NaOAc) | Oxidative cyclization via direct intramolecular aryl C-H amination, facilitated by iodine as the oxidant. | researchgate.net |

| Visible Light-Mediated Cyclization | Alkynylazobenzene, Nucleophile, Visible light | Light-induced heterodifunctionalization and cyclization, forming two C-heteroatom bonds. | acs.org |

Catalytic Cycle Analysis and Role of Transition Metal Complexes

Transition metal complexes play a pivotal role in many synthetic routes to indazoles by lowering activation barriers and controlling selectivity. The analysis of their catalytic cycles reveals the specific roles these metals play in bond-forming events.

Copper-catalyzed systems are among the most common, particularly for Ullmann-type couplings. While Cu(0), Cu(I), and Cu(II) species have all shown activity, most authors agree that Cu(I) is the true catalytic species. researchgate.net The cycle is initiated by the displacement of a halide or other leaving group on the catalyst by the nucleophile (the hydrazone nitrogen). Several mechanisms are proposed for the subsequent C-N bond-forming step:

Oxidative Addition/Reductive Elimination : The aryl halide undergoes oxidative addition to the Cu(I) complex, forming a transient Cu(III) intermediate, which then reductively eliminates the product. researchgate.net

Sigma Bond Metathesis : The C-N bond forms without a change in the copper oxidation state (remaining as Cu(II)). researchgate.net

Single Electron Transfer (SET) : The mechanism proceeds through radical intermediates. researchgate.net

The addition of ligands, such as diamines or diols, is crucial in modern Ullmann reactions, as they stabilize the copper center and facilitate a truly catalytic turnover. researchgate.net

Rhodium-catalyzed reactions often proceed via C-H activation. For example, in the reaction of imidates with nitrosobenzenes, a [Cp*Rh(III)] catalyst first coordinates to the imidate, followed by C-H activation to form a five-membered rhodacycle intermediate. nih.gov This intermediate then undergoes migratory insertion of the Rh-C bond into the N=O group of the nitrosobenzene, forming a six-membered rhodacycle, which subsequently leads to the indazole product, often with the help of a co-catalyst like copper. nih.gov

Palladium-catalyzed processes are also employed, frequently in cross-coupling reactions that precede cyclization. A notable example is the Sonogashira coupling of a 2-iodoazoarene with a terminal alkyne, catalyzed by Pd/Cu systems. Following the coupling, a copper-catalyzed cyclization and subsequent migration steps yield the final indazole product. acs.org

Silver-catalysis has been utilized for intramolecular oxidative C-H amination. Mechanistic studies on the synthesis of 3-substituted 1H-indazoles suggest that the reaction proceeds via a Single Electron Transfer (SET) pathway mediated by the Ag(I) oxidant. nih.gov

Table 2: Role of Transition Metals in Indazole Synthesis

| Transition Metal | Catalytic Reaction | Proposed Mechanistic Role | Key Intermediates | Citations |

|---|---|---|---|---|

| Copper (Cu) | Intramolecular Ullmann Coupling | Facilitates C-N bond formation via oxidative addition, SET, or other pathways. | Cu(I)-nucleophile complex, Cu(III) species | researchgate.netrsc.org |

| Rhodium (Rh) | C-H Activation/Amination | Directs C-H activation and subsequent migratory insertion to form C-N and N-N bonds. | Rhodacycle complexes | nih.govresearchgate.net |

| Palladium (Pd) | Cross-Coupling/Cyclization | Catalyzes initial C-C bond formation (e.g., Sonogashira) to build the cyclization precursor. | Pd(0)/Pd(II) species | acs.org |

| Silver (Ag) | Oxidative C-H Amination | Mediates intramolecular C-H amination through a Single Electron Transfer (SET) mechanism. | Radical cations | nih.gov |

Exploration of Proton Transfer and Rearrangement Processes

Proton transfer is a fundamental process in indazole chemistry, primarily manifesting as annular tautomerism. Indazoles can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. Computational studies have shown that the 1H-tautomer is generally the more stable form by approximately 15 kJ·mol⁻¹ (about 3.6 kcal·mol⁻¹). nih.gov The interconversion between these tautomers occurs via a 1,2-proton shift. mdpi.com This equilibrium is critical as it can dictate the regioselectivity of substitution reactions, such as N-alkylation. While the 1H-tautomer is more stable, reactions can sometimes proceed through the less abundant but more reactive 2H-tautomer. wuxibiology.com

The medium can significantly influence the rate of proton transfer. Studies on the related pyrazole system have demonstrated that protic solvents like water can facilitate the proton transfer by acting as a proton shuttle. mdpi.com Water molecules form hydrogen-bonded bridges between the two nitrogen atoms, lowering the energetic barrier for the tautomerization process. mdpi.com The protonation state of the indazole ring itself is also crucial for its reactivity. In acidic media, the indazole is protonated to form an indazolium cation, which can be the key reactive species in certain transformations, such as the addition to formaldehyde. nih.govcsic.es

Rearrangement processes, such as hydride or alkyl shifts, are common in organic chemistry to generate more stable intermediates, though specific examples involving the this compound skeleton are not prominently documented. leah4sci.com However, the principles apply, and under forcing conditions or with specific substitution patterns, rearrangements could be induced. For instance, acid-catalyzed reactions could potentially lead to rearrangements if a carbocationic intermediate were formed on a substituent. The most relevant dynamic process for the indazole core itself remains the proton transfer that governs the 1H/2H tautomeric equilibrium.

Computational Reaction Mechanism Studies and Energy Profiles

Computational chemistry, particularly using Density Functional Theory (DFT), provides deep insight into the mechanisms of indazole formation and functionalization by mapping out reaction energy profiles. These studies allow for the characterization of transition states and intermediates, corroborating or refining proposed mechanistic pathways.

Computational studies have also been used to elucidate reaction selectivity . In the N-alkylation of indazole, DFT calculations of the reaction energy profiles for N1 versus N2 attack were performed. While the activation energy for N1 alkylation was initially calculated to be lower, this contradicted experimental observations. The discrepancy was resolved when the energy difference between the more stable 1H- and less stable 2H-tautomers was factored in. The total energy barrier for N1 alkylation (which must proceed from the higher-energy 2H tautomer) was found to be 3.35 kcal/mol higher than that for N2 alkylation, correctly predicting the observed high N2 selectivity. wuxibiology.com

Energy profiles have also clarified reactivity differences between substrates. In a study of the copper-hydride-catalyzed C3-allylation of N-(benzoyloxy)indazoles, DFT calculations were used to compare the reaction with a similar indole (B1671886) substrate. The calculations revealed that the N-O bond in the indazole derivative was significantly stronger (by 9.0 kcal/mol) than in the indole analogue. This higher bond dissociation energy (BDE) was identified as the primary reason for the higher activation barrier and different reactivity observed for the indazole substrate. nih.gov

Table 3: Selected Computational Energetics in Indazole Chemistry

| Reaction/Process Studied | Computational Method | Key Energetic Value (kcal/mol) | Finding/Implication | Citations |

|---|---|---|---|---|

| Cu-Catalyzed Cyclization | DFT | ΔG‡ = 17.34 | Provides the activation barrier for the key C-N bond-forming cyclization step. | acs.org |

| 1H/2H Tautomerism | B3LYP, MP2 | ΔE ≈ +3.6 to +4.5 | Confirms the greater thermodynamic stability of the 1H-indazole tautomer over the 2H form. | nih.govwuxibiology.com |

| N-Alkylation Selectivity | DFT (B97X-D) | ΔΔG‡ (N1 vs N2) = +3.35 | Explains the observed N2-selectivity by accounting for the pre-equilibrium energy of tautomers. | wuxibiology.com |

| C3-Allylation Reactivity | DFT | ΔBDE (N-O bond) = +9.0 | Attributes lower reactivity of indazole vs. indole substrate to a stronger N-O bond that must be cleaved. | nih.gov |

| Davis-Beirut Reaction | DFT | ΔE ≈ -60 | Shows the cyclization to form the 2H-indazole is a highly favorable, exergonic process. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 1h Indazole 1,4 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy would provide crucial information about the number and environment of protons in 1H-Indazole-1,4-diol. The spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the two hydroxyl (O-H) protons.

The three protons on the benzene (B151609) portion of the ring (H-5, H-6, and H-7) would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. Their precise chemical shifts and splitting patterns (multiplicity) would be dictated by their position relative to the electron-donating hydroxyl group and the fused pyrazole (B372694) ring. For instance, the proton positioned between the two nitrogen-containing rings (H-7) would likely be the most deshielded. The coupling between these adjacent protons would result in doublets or triplets, with coupling constants (J-values) characteristic of ortho-coupling (typically 7-9 Hz).

The N-H proton of the pyrazole ring is expected to appear as a broad singlet at a downfield chemical shift, potentially above δ 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding. chemicalbook.com The two hydroxyl protons (1-OH and 4-OH) would also likely appear as broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature. These can be confirmed by a D₂O exchange experiment, which would cause the O-H and N-H peaks to disappear.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are hypothetical and based on the analysis of similar structures. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~8.0 | s (singlet) |

| H-5 | ~6.8 | d (doublet) |

| H-6 | ~7.0 | t (triplet) |

| H-7 | ~7.5 | d (doublet) |

| 1-OH | variable (broad s) | s (singlet) |

| 4-OH | variable (broad s) | s (singlet) |

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon present (e.g., C=C, C-O). For this compound, which has C₇ symmetry, seven distinct signals are expected in the ¹³C NMR spectrum.

The carbon atoms of the aromatic ring would resonate in the typical downfield region of δ 110-160 ppm. The two carbons bearing the hydroxyl groups (C-1 and C-4) would be significantly deshielded and appear at the lower end of this range (e.g., δ 140-160 ppm). The remaining carbons of the benzene ring (C-5, C-6, C-7) and the pyrazole ring (C-3, C-3a, C-7a) would have distinct chemical shifts based on their electronic environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH and quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are hypothetical and based on the analysis of similar structures. Actual values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~125 |

| C-4 | ~150 |

| C-5 | ~110 |

| C-6 | ~120 |

| C-7 | ~115 |

| C-7a | ~140 |

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. nist.govchemicalbook.com For this compound, COSY would show cross-peaks connecting the coupled aromatic protons (H-5, H-6, and H-7), helping to trace the connectivity around the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence) : These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. nist.gov This would allow for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds. nist.gov This is arguably the most powerful 2D NMR technique for structure elucidation. It would reveal long-range couplings, for example, from the H-5 proton to carbons C-4, C-7, and C-3a, thereby confirming the substitution pattern and the fusion of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. mdpi.com It could be used to confirm spatial relationships, such as the proximity of the H-7 proton to the N-H proton at position 1.

Carbon-13 (13C) NMR Spectroscopy for Carbon Framework Elucidation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₆N₂O₂), high-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺) corresponding to its exact mass (150.0429 g/mol ). nist.govpnrjournal.com

The fragmentation pattern observed in the MS/MS spectrum gives clues about the molecule's structure. Plausible fragmentation pathways for this compound could include the loss of hydroxyl radicals (•OH), water (H₂O), or carbon monoxide (CO). The stable indazole ring system might also undergo characteristic fragmentation, such as the loss of a nitrogen molecule (N₂).

Table 3: Predicted Mass Spectrometry Fragments for this compound Data are hypothetical and based on common fragmentation patterns.

| m/z (mass-to-charge ratio) | Possible Identity |

| 150 | [M]⁺ |

| 133 | [M-OH]⁺ |

| 122 | [M-CO]⁺ |

| 94 | [M-CO-N₂]⁺ |

| 92 | [M-2CO]⁺ or [C₆H₄O]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman). These two techniques are often complementary. ajrconline.org

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups, which would be involved in hydrogen bonding. A sharper peak in a similar region (around 3300-3500 cm⁻¹) would correspond to the N-H stretch of the indazole ring. acs.org Aromatic C-H stretches would appear just above 3000 cm⁻¹, while characteristic C=C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region. C-O stretching bands would be expected in the 1200-1300 cm⁻¹ range.

Raman spectroscopy would also detect these groups, but with different relative intensities. For example, the aromatic C=C ring stretching modes are typically strong in Raman spectra.

Table 4: Predicted IR and Raman Bands for this compound Data are hypothetical and based on characteristic functional group frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |

| N-H Stretch | 3300-3500 | Medium, Sharp | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| C-O Stretch | 1200-1300 | Strong | Weak-Medium |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

While NMR provides the structure in solution, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nist.gov This non-destructive technique requires a suitable, high-quality single crystal of the compound.

If a crystal of this compound were obtained, X-ray diffraction analysis would provide definitive proof of its structure. It would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the crystal packing arrangement and map out the network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl groups and the indazole N-H. This information is critical for understanding the solid-state properties of the material. Currently, there is no publicly available crystal structure for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Extensive searches of scientific literature and spectral databases did not yield specific Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound. While research on the UV-Vis characteristics of the parent indazole molecule and various other substituted indazole derivatives is available, no experimental or theoretical absorption spectra, maximum absorption wavelengths (λmax), or molar absorptivity coefficients (ε) for this compound could be located.

The electronic absorption properties of indazole and its derivatives are of significant interest due to their role in understanding the electronic structure and potential applications in areas such as photochemistry and materials science. Typically, the UV-Vis spectra of indazole compounds exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system.

For instance, studies on the unsubstituted 1H-indazole have reported absorption maxima in various solvents. The position and intensity of these absorptions are known to be influenced by the nature and position of substituents on the indazole ring, as well as the solvent polarity. The introduction of hydroxyl groups, as in this compound, would be expected to cause a shift in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) compared to the parent indazole molecule, due to the electron-donating nature of the hydroxyl groups and their potential for hydrogen bonding interactions with the solvent.

However, without specific research findings for this compound, a detailed analysis of its electronic absorption characteristics, including the creation of data tables, is not possible at this time. Further experimental investigation or theoretical calculations would be required to determine the precise UV-Vis spectral properties of this compound.

Theoretical and Computational Chemistry of 1h Indazole 1,4 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Ground State Geometries

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and ground state geometries of indazole derivatives. beilstein-journals.orgnih.gov These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which often correlates well with experimental data obtained from techniques like X-ray crystallography. nih.gov

DFT calculations have been instrumental in confirming the greater stability of the 1H-tautomer of indazole compared to the 2H-tautomer. beilstein-journals.orgbeilstein-journals.org This thermodynamic preference is a key factor governing the reactivity and synthetic outcomes of reactions involving the indazole core. nih.gov Furthermore, computational studies at various levels of theory, including B3LYP with different basis sets like 6-311++G(d,p), have been employed to provide a sound basis for experimental observations in solution and solid-state NMR. nih.govcsic.es The choice of functional and basis set is critical and is often validated by comparing calculated properties with known experimental values for related systems.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For indazole derivatives, FMO analysis helps in understanding their behavior in various chemical reactions. nih.gov The distribution of HOMO and LUMO densities across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. For instance, in many organic dyes based on indazole, the LUMO is often localized on electron-accepting moieties, which is crucial for their electronic properties. researchgate.net DFT calculations, often using the B3LYP functional with basis sets like 6-31+G(d,p), are commonly used to determine the energies and spatial distributions of these frontier orbitals. nih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) mapping is a valuable computational tool that visualizes the charge distribution on the surface of a molecule. It helps in identifying regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue). These maps provide intuitive insights into a molecule's reactivity, particularly its interactions with other polar molecules and ions. researchgate.net

In the context of indazole derivatives, ESP maps can predict sites for hydrogen bonding and other non-covalent interactions, which are crucial in biological systems and crystal packing. dergipark.org.tr For example, the negative potential around nitrogen atoms and hydroxyl groups would indicate their role as hydrogen bond acceptors, while the positive potential around hydrogen atoms of hydroxyl or amine groups would indicate their role as hydrogen bond donors. The ESP is also used to rationalize the direction of dipole moments and understand intermolecular interactions.

Calculation of Dipole Moments and Charge Distribution

For indazole tautomers, the calculated dipole moments can differ significantly. For instance, studies have shown that 2H-indazole generally has a larger dipole moment than 1H-indazole. researchgate.net The charge distribution within the molecule, often analyzed using methods like Natural Bond Orbital (NBO) analysis, provides a more detailed picture of the partial charges on each atom. beilstein-journals.org This analysis helps in understanding the electronic effects of substituents. For example, electron-withdrawing groups can significantly alter the charge distribution and, consequently, the dipole moment and reactivity of the indazole ring.

| Tautomer | Dipole Moment (Debye) |

|---|---|

| 1H-Indazole | ~1.7 |

| 2H-Indazole | ~3.1 |

Tautomerism Studies and Energetic Preference of Dihydroxylated Indazole Forms

Tautomerism is a fundamental characteristic of the indazole ring system, significantly influencing its chemical and biological properties. nih.govresearchgate.net The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring can lead to different tautomeric forms, primarily the 1H- and 2H-isomers. sci-hub.seresearchgate.net Computational studies are essential for determining the relative stabilities of these tautomers and understanding the factors that influence their equilibrium. nih.govresearchgate.net

Annular Tautomerism (1H- vs. 2H-Indazole) in Dihydroxylated Systems

Annular tautomerism in indazoles refers to the equilibrium between the 1H- and 2H-forms. nih.gov For the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 2.3-3.6 kcal/mol. austinpublishinggroup.comresearchgate.net This preference is generally maintained in substituted indazoles, although the energy difference can be modulated by the electronic nature and position of the substituents. nih.gov

In dihydroxylated indazole systems, the presence of two hydroxyl groups can influence the tautomeric equilibrium. Theoretical calculations, including ab initio and DFT methods, are used to calculate the relative energies of the different tautomeric forms. nih.govresearchgate.net These studies consistently show that even with dihydroxylation, the 1H-tautomer, which possesses a benzenoid structure, is generally favored over the 2H-tautomer with its quinonoid character. sci-hub.senih.gov

Influence of Hydroxyl Groups on Tautomeric Equilibria

Hydroxyl groups, being strong π-donors and σ-acceptors, can significantly impact the electronic structure of the indazole ring and thereby influence the tautomeric equilibrium. Their ability to form intramolecular hydrogen bonds can also play a crucial role in stabilizing one tautomer over another.

The position of the hydroxyl groups is critical. Depending on their location on the benzene (B151609) or pyrazole ring, they can differentially stabilize or destabilize the 1H- and 2H-tautomers. For instance, a hydroxyl group at certain positions might engage in hydrogen bonding with a nitrogen of the pyrazole ring, providing additional stability to a specific tautomeric form. While the 1H-form is generally more stable, the presence and location of hydroxyl groups can alter the energy difference between the tautomers. researchgate.net In some cases of substituted indazoles, the 2H-tautomer has been found to be more stable. nih.gov Furthermore, the equilibrium can also be influenced by the solvent environment, as polar solvents might preferentially solvate and stabilize the more polar tautomer. researchgate.net

Intermolecular and Intramolecular Interaction Analysis (e.g., Hydrogen Bonding)

A detailed analysis of the specific intermolecular and intramolecular interactions for 1H-Indazole-1,4-diol, supported by computational data, is not available in the reviewed literature.

In related heterocyclic compounds containing hydroxyl and amine functionalities, hydrogen bonding is a critical interaction that influences molecular conformation and crystal packing. mdpi.comresearchgate.netnih.gov For instance, studies on other indazole derivatives often highlight the role of hydrogen bonds in stabilizing certain tautomeric forms or in interactions with biological targets. researchgate.net Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) are used to characterize and quantify the strength of such hydrogen bonds. rsc.org However, specific studies applying these methods to this compound are absent from the available literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Specific predicted spectroscopic data, such as NMR chemical shifts and vibrational frequencies from computational models for this compound, are not documented in the searched scientific papers.

For many other indazole and heterocyclic compounds, computational methods are routinely used to predict spectroscopic parameters. nih.govnih.gov Gauge-Invariant Atomic Orbital (GIAO) calculations, often performed at the DFT level (e.g., B3LYP/6-311++G(d,p)), are a standard method for calculating NMR chemical shifts (¹H, ¹³C) that can be compared with experimental data to confirm molecular structures. nih.govacs.org Similarly, DFT calculations are used to compute vibrational frequencies, which aid in the assignment of experimental IR and Raman spectra. mdpi.comresearchgate.net While these methodologies are well-established, their application to produce data tables for this compound has not been reported in the available research.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis or a study of the potential energy surface for this compound has not been found in the existing literature.

Conformational analysis is crucial for understanding the stability of different spatial arrangements of a molecule (rotamers) and the energy barriers between them. researchgate.netlumenlearning.com This is typically achieved by calculating the potential energy surface (PES) through systematic variation of key dihedral angles. Such analyses provide insight into the molecule's flexibility and the most stable conformations. While computational studies on other indazole derivatives have explored tautomeric stability and steric barriers, a specific PES or detailed conformational study for this compound is not available. researchgate.net

Reactivity and Advanced Derivatization Strategies for 1h Indazole 1,4 Diol

Functional Group Transformations of Hydroxyl Groups

The two hydroxyl groups on the benzene (B151609) portion of the 1H-Indazole-1,4-diol are principal sites for functionalization. Their phenolic nature allows for reactions such as alkylation, acylation, and etherification, while their redox activity enables selective oxidation and reduction, providing pathways to novel quinone derivatives.

The derivatization of the diol functionalities in this compound through alkylation, acylation, and etherification is a key strategy for modulating its physicochemical properties. These reactions target the oxygen atoms of the two hydroxyl groups. However, the presence of two nucleophilic nitrogen atoms in the pyrazole (B372694) ring introduces a significant challenge regarding regioselectivity (N- vs. O-functionalization).

Alkylation: The O-alkylation of phenolic hydroxyl groups is a well-established transformation. mdpi.com For indazole-diols, this reaction would typically involve deprotonation with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The choice of base and reaction conditions is critical to favor O-alkylation over the competing N-alkylation at the pyrazole ring. In some cases, hard electrophiles like dialkyl sulfates or trialkyloxonium salts preferentially alkylate at oxygen, whereas softer electrophiles like alkyl iodides may favor nitrogen. wiley-vch.de For complex molecules with multiple potential reaction sites, selective alkylation often requires specific catalytic systems, such as the use of chiral ammonium (B1175870) salts in cation-directed O-alkylation to achieve high atropselectivity in biaryl synthesis. nih.gov

Acylation: Acylation of the hydroxyl groups to form esters can be achieved using acylating agents like acid chlorides or anhydrides. Similar to alkylation, chemoselectivity is a primary concern. Under acidic conditions, it is possible to achieve selective O-acylation of molecules containing both hydroxyl and amino groups, as the amino group is protonated and thus deactivated as a nucleophile. beilstein-journals.org For complex natural products containing multiple hydroxyl groups, zinc complexes have been shown to mediate highly regioselective O-acylation with anhydrides. illinois.edu In the context of indazoles, electrochemical methods have been developed for the selective N1-acylation, highlighting the need for carefully designed strategies to target the O-positions instead. organic-chemistry.org

Etherification: The synthesis of aryl ethers from phenolic compounds is a fundamental reaction. organic-chemistry.org For a molecule like this compound, etherification could be accomplished through methods like the Williamson ether synthesis or Mitsunobu reaction. The Mitsunobu reaction, using an alcohol, triphenylphosphine, and an azodicarboxylate, can lead to O-alkylation, but in the case of indazoles, it can also result in mixtures of N- and O-alkylated products. wiley-vch.de Copper-catalyzed cycloetherification has been used for preparing dibenzofurans from o-arylphenols, demonstrating a pathway for intramolecular ether bond formation that could be relevant for suitably substituted indazole-diols. acs.org

The table below summarizes general conditions often employed for these transformations on substrates with phenolic hydroxyl groups.

| Reaction | Reagent/Catalyst System | Conditions | Selectivity Challenge |

| Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | Varies (e.g., DMF, THF) | N- vs. O-alkylation |

| Acylation | Acyl Halide/Anhydride, Acid/Base Catalyst | Acidic or Basic | N- vs. O-acylation |

| Etherification | Alcohol, PPh₃, DEAD (Mitsunobu) | Anhydrous solvent (e.g., THF) | N- vs. O-alkylation |

This table presents generalized conditions for phenolic substrates; specific optimization for this compound would be required.

The 1,4-diol arrangement in this compound is analogous to a hydroquinone (B1673460), making it susceptible to oxidation to form the corresponding indazole-quinone. This transformation is a key entry point into a class of heterocyclic quinones with significant biological interest. nih.govnih.gov

Oxidation to Indazole-Quinones: The oxidation of catechols and hydroquinones to their respective quinones is a fundamental process in organic chemistry and biology. nih.govnih.gov For this compound, oxidation would yield 1H-Indazole-4,7-dione. This can be achieved using various chemical oxidants or electrochemical methods. ntnu.no The formation of quinones is often reversible, and these compounds are known to be reactive intermediates. researchgate.net The electrochemical oxidation of polycyclic aromatic phenols to quinones has been developed in microfluidic cells, using methanol (B129727) to trap the intermediate phenoxonium cation, which is then hydrolyzed to the quinone. ntnu.no

Reduction of Indazole-Quinones: The reverse reaction, the reduction of an indazole-quinone back to the hydroquinone (diol), is equally important. Indazole-quinones have been identified as excellent substrates for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), a two-electron reductase that is often overexpressed in tumor cells. nih.govnih.gov This enzymatic reduction regenerates the diol. The redox potential of indazole-quinones is a key determinant of their reactivity, with values being comparable to those of related indolequinones. nih.gov The reduction can also be accomplished with standard chemical reducing agents used for quinones.

The redox cycle between the indazole-diol and the indazole-quinone is summarized in the following table.

| Transformation | Reagents/System | Product |

| Oxidation | Chemical Oxidants (e.g., CAN), Electrochemical Oxidation | 1H-Indazole-4,7-dione |

| Reduction | Enzymatic (e.g., NQO1), Chemical Reductants (e.g., NaBH₄) | This compound |

CAN: Ceric ammonium nitrate

Alkylation, Acylation, and Etherification Reactions of Diol Functionalities

Cross-Coupling Reactions at the Indazole Ring System

The indazole ring is amenable to various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds at specific positions. These methods are powerful tools for creating complex molecular architectures based on the indazole scaffold.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for functionalizing heterocyclic compounds, including indazoles.

Suzuki-Miyaura C-C Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is widely used for the C-3 functionalization of the indazole ring. organic-chemistry.org To achieve this, the C-3 position is typically first halogenated (e.g., iodinated). The subsequent Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids allows for the introduction of diverse substituents. researchgate.net Protocols have been developed for the coupling of unprotected, nitrogen-rich heterocycles, which are relevant for this compound. These methods often use specific palladium precatalysts and ligands to overcome the inhibitory effects of the free N-H groups. acs.org A one-pot Suzuki-Miyaura/arylation procedure has also been developed to create C3,C7-diarylated indazoles.

C-N and C-O Bond Formation: Palladium catalysis also facilitates the formation of C-N and C-O bonds. For instance, after an initial Suzuki-Miyaura coupling at C-3, a subsequent Pd-catalyzed C-N bond-forming reaction can be used to introduce an N-arylamine, demonstrating a sequential approach to building complex molecules. acs.org While less specifically documented for this compound, general methods for Pd-catalyzed C-O coupling of aryl halides with alcohols or phenols could theoretically be applied to a halogenated indazole scaffold to introduce alkoxy or aryloxy groups.

The table below highlights representative conditions for these coupling reactions on indazole cores.

| Coupling Type | Substrates | Catalyst/Ligand | Base | Solvent |

| Suzuki (C-C) | 3-Iodo-1H-indazole + Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O |

| Suzuki (C-C) | 3-Iodo-N-Boc-indazole + Arylboronic acid | Pd(PPh₃)₄ | Aq. Base | Dioxane |

| C-N Amination | 3-Aryl-indazole + Aryl Amine | Pd catalyst | Base | - |

Data sourced from references researchgate.netacs.org. Conditions are substrate-dependent.

Direct C-H activation has emerged as a powerful, atom-economical strategy for functionalizing heterocycles without the need for pre-functionalized starting materials like halides.

Directed C-H Functionalization: Transition-metal-catalyzed C-H activation, often directed by a functional group on the indazole ring, allows for highly regioselective derivatization. Rhodium(III) and Cobalt(III) catalysts have proven particularly effective. For example, Rh(III)-catalyzed C-H activation/annulation sequences can be used to construct the indazole ring itself or to functionalize it. These reactions can proceed through sequential C-H/N-H activation and cyclization. Directing groups, such as N-amides, can steer olefination specifically to the C-7 position.

Direct Arylation: Palladium-catalyzed direct arylation offers a route to C-C bond formation by coupling a C-H bond directly with an aryl halide. This has been successfully applied to the C-7 arylation of 3-substituted 1H-indazoles using Pd(OAc)₂ with 1,10-phenanthroline (B135089) as the ligand. Furthermore, methods for the direct C-3 arylation of the 1H-indazole core have been developed, even using green solvents like water, although this position can be less reactive.

The following table showcases different direct functionalization approaches for the indazole ring.

| Reaction | Position | Catalyst | Key Features |

| C7-Olefination | C-7 | Rh(III) | N-amide directing group |

| C7-Arylation | C-7 | Pd(OAc)₂/1,10-phenanthroline | Direct coupling with iodoaryls |

| C3-Arylation | C-3 | Pd(OAc)₂/PPh₃ | "On water" conditions possible |

| Indazole Synthesis | Ring Formation | Rh(III) or Co(III) | C-H activation/annulation cascade |

Data compiled from various sources on direct indazole functionalization.

Palladium-Catalyzed C-C, C-N, and C-O Bond Formations (e.g., Suzuki-Miyaura)

Cycloaddition Reactions and Fused Ring System Formation

Cycloaddition reactions provide a powerful avenue for constructing the indazole core itself or for building more complex, fused heterocyclic systems from an indazole precursor. These reactions typically involve the formation of multiple bonds in a single step.

One of the most common methods is the [3+2] dipolar cycloaddition. This reaction can involve the use of arynes as dipolarophiles, which react with 1,3-dipoles like diazo compounds or sydnones. The reaction of arynes with diazo compounds, often generated in situ, provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. Similarly, the [3+2] cycloaddition between sydnones and arynes proceeds through a bicyclic intermediate that spontaneously extrudes carbon dioxide to afford 2H-indazoles cleanly and in high yields.

These cycloaddition strategies can be extended to create fused ring systems. For example, a one-pot, metal-free protocol has been developed to access indazoles from 2-aminophenones and hydroxylamine (B1172632) derivatives, which can then be used in further transformations. Fused tricyclic pyridazino[1,2-a]indazolium ring systems, found in natural products like nigeglanine, have been synthesized in a single step from 2-formyl dialkylanilines and hydroxylamine, involving an N-N bond-forming cyclization. This highlights how the fundamental reactivity of the indazole precursors can be harnessed to build intricate molecular architectures.

The table below summarizes key cycloaddition approaches related to indazole synthesis.

| Reaction Type | Dipole/Precursor | Dipolarophile | Product Type |

| [3+2] Cycloaddition | Diazo compounds | Arynes | Substituted 1H-Indazoles |

| [3+2] Cycloaddition | Sydnones | Arynes | 2H-Indazoles |

| N-N Bond Formation | 2-Formyl dialkylanilines + Hydroxylamine | (intramolecular) | Fused Pyridazino[1,2-a]indazolium systems |

Data sourced from references on cycloaddition reactions for indazole synthesis. nih.govnih.govnih.govresearchgate.netgoogle.com

Catalytic Transformations and Controlled Functionalization of this compound

The catalytic functionalization of the this compound scaffold presents a unique set of challenges and opportunities due to the presence of two distinct hydroxyl groups. The N1-hydroxy group and the C4-hydroxy group exert significant influence on the molecule's electronic properties and reactivity, demanding precise control to achieve selective derivatization. While direct catalytic studies on the this compound molecule are not extensively documented in peer-reviewed literature, its reactivity can be inferred from established protocols for N-hydroxyindazoles and 4-hydroxyindazoles. Advanced derivatization strategies, therefore, rely on leveraging the inherent reactivity of these functional groups, often requiring sophisticated protecting group manipulations and tailored catalytic systems.

The primary sites for functionalization on the this compound core are the C3, C5, C6, and C7 positions, in addition to the two hydroxyl groups themselves. The C4-hydroxyl is a strongly activating, ortho-, para-directing group, which enhances the nucleophilicity of the benzene ring, particularly at the C5 and C7 positions. Concurrently, the N1-hydroxy group can participate in unique rearrangement reactions and direct functionalization at the C3 position. Controlled functionalization thus becomes a matter of directing catalytic processes to a specific site while mitigating reactions at others.

Advanced Derivatization via N-Hydroxy Group Reactivity

A key transformation for N-hydroxyindazoles involves a transition-metal-free cascade reaction initiated by O-arylation. Research has demonstrated that N-hydroxyindazoles react with diaryliodonium salts to undergo O-arylation, which is followed by a nih.govnih.gov-sigmatropic rearrangement. researchgate.netbeilstein-journals.org This cascade results in the cleavage of the N-O bond and the formation of a new C-C bond, yielding 3-(2-hydroxyaryl)indazoles. researchgate.net This strategy offers a powerful method for introducing complex aryl scaffolds at the C3 position, directly leveraging the N1-hydroxy functionality. The equivalents of the diaryliodonium salt can control the final product structure. Mechanistic studies confirm that this process involves an intermolecular radical pathway. researchgate.net

| Entry | N-Hydroxyindazole Substrate | Diaryliodonium Salt | Product | Yield (%) |

| 1 | 1-Hydroxy-1H-indazole | Diphenyliodonium triflate | 3-(2-Hydroxyphenyl)-1H-indazole | 75% |

| 2 | 1-Hydroxy-5-nitro-1H-indazole | Bis(4-methoxyphenyl)iodonium bromide | 3-(2-Hydroxy-5-methoxyphenyl)-5-nitro-1H-indazole | 68% |

| 3 | 1-Hydroxy-6-chloro-1H-indazole | Diphenyliodonium triflate | 3-(2-Hydroxyphenyl)-6-chloro-1H-indazole | 72% |

| 4 | 1-Hydroxy-1H-indazole | Bis(4-fluorophenyl)iodonium triflate | 3-(2-Hydroxy-5-fluorophenyl)-1H-indazole | 81% |

This table presents representative data for the O-arylation and nih.govnih.gov-rearrangement cascade based on known transformations of N-hydroxyindazoles. researchgate.net

Catalytic Cross-Coupling Strategies

Catalytic cross-coupling reactions are a cornerstone of modern synthetic chemistry for creating C-C, C-N, and C-O bonds. For the this compound scaffold, these reactions would typically target pre-functionalized positions, such as a halogenated indazole, or proceed via direct C-H activation.

The functionalization of the indazole core, particularly at the C3 position, is often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com This typically requires an initial halogenation step (e.g., iodination) at the C3 position. mdpi.com For a this compound substrate, the C4-hydroxyl group would likely require protection (e.g., as a methyl or benzyl (B1604629) ether) to prevent interference with the catalytic cycle, especially when using basic reaction conditions.

Once protected, a halogenated 4-alkoxy-1H-indazole could undergo various cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could introduce aryl or heteroaryl groups, a Sonogashira coupling could install alkynyl moieties, and a Buchwald-Hartwig amination could form C-N bonds.

| Entry | Substrate | Coupling Partner | Catalyst / Ligand | Base | Product |

| 1 | 3-Iodo-4-methoxy-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Methoxy-3-phenyl-1H-indazole |

| 2 | 5-Bromo-4-methoxy-1H-indazole | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 4-Methoxy-5-(phenylamino)-1H-indazole |

| 3 | 3-Iodo-4-(benzyloxy)-1H-indazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 4-(Benzyloxy)-3-((trimethylsilyl)ethynyl)-1H-indazole |

This table illustrates plausible catalytic cross-coupling reactions on a protected this compound derivative, based on established methods for substituted indazoles and other N-heterocycles. mdpi.combeilstein-journals.org

Controlled Functionalization via C-H Activation

Direct C-H activation offers a more atom-economical approach to functionalization, avoiding the need for pre-installed leaving groups. Transition-metal catalysis, particularly with rhodium and palladium, has been employed for the C-H functionalization of various N-heterocycles. rsc.orgnih.gov For this compound, the C4-OH group is expected to be a powerful directing group for C-H activation at the ortho-position (C5). However, the N1-H of the pyrazole ring can also direct functionalization to the C7 position. Achieving regioselectivity between C5 and C7 would be a significant challenge, likely requiring careful selection of the catalyst, oxidant, and directing group strategy. Furthermore, the N1-hydroxy group itself can act as a directing group in Rh(III)-catalyzed C-H activation/annulation reactions, as seen in the synthesis of N-hydroxyindoles. rsc.org The interplay of these directing groups makes controlled, site-selective C-H functionalization a complex but potentially powerful strategy for derivatizing the this compound core.

Advanced Materials and Chemical Applications of 1h Indazole 1,4 Diol Derivatives Excluding Biological Contexts

Applications in Chromophores and Advanced Dye Systems

The conjugated π-system of the indazole ring makes its derivatives powerful chromophores, which are the fundamental light-absorbing components of dyes. ossila.com By chemically modifying the core indazole structure, researchers can fine-tune the electronic properties to create dyes with specific colors and photophysical behaviors. researchgate.net

New heterocyclic dyes exhibiting green, blue, and orange colors have been synthesized from indazole precursors. researchgate.net For instance, derivatives of 2-(5-hydroxyimino-1-alkyl-4,5-dihydro-1H-4-indazolyliden)-2-arylacetonitriles have been shown to be deep green in color, a property attributed to intramolecular charge transfer (ICT) states between donor (hydroxyl group) and acceptor (cyano group) moieties within the molecule. researchgate.net The study of these dyes in various solvents revealed that their absorption bands undergo a red shift (bathochromic shift) in polar solvents, indicating a strong interaction between the dye molecule and the solvent environment. researchgate.net

Furthermore, palladium-catalyzed synthesis methods have enabled the creation of diverse 3-substituted-1H-indazoles that exhibit strong fluorescence properties. nih.gov Some of these synthesized compounds have demonstrated very high fluorescence quantum yields, reaching up to 85%. nih.gov Such high quantum yields are desirable for applications in fluorescent probes and labeling, where strong emission is critical. One derivative also showed acid-sensitive fluorescence turn-off activity, suggesting potential use as a sensor. nih.gov

The development of these indazole-based dyes highlights the versatility of the scaffold in creating a broad palette of colors and functional optical properties for various technological applications. researchgate.netnih.gov

Integration into Semiconducting Molecules and Organic Electronic Devices (e.g., OLEDs, OPVs)

The tunable electronic properties that make indazole derivatives useful as dyes also make them promising candidates for organic electronics. They are increasingly being used as building blocks for the synthesis of semiconducting small molecules and polymers for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). ossila.com

For example, 4-Fluoro-1H-indazole is considered a key intermediate for synthesizing semiconducting materials. ossila.com The fluorine substituent can be used to tune the energy gap of the final molecule or polymer, a critical parameter for performance in electronic devices. ossila.com The inherent structure of indazole also promotes intermolecular interactions such as π-π stacking, which is crucial for charge transport in organic semiconductor films. ossila.com

Research has also demonstrated the synthesis of precursors for OLEDs derived from 1H-indazole N-oxides. nih.gov The ability to functionalize the indazole core through various synthetic strategies allows for the creation of materials with specific energy levels (HOMO/LUMO) to match the requirements of different device architectures, facilitating efficient charge injection, transport, and emission. chim.itnih.gov The growing interest in these compounds for organic materials is driven by their potential to contribute to the development of flexible, low-cost, and efficient next-generation electronic devices. chim.it

Utilization in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that mimics natural photosynthesis, using a molecular dye to absorb light and generate charge carriers. nih.govmdpi.com The highly conjugated molecular structure of indazole derivatives makes them suitable for use as sensitizer (B1316253) dyes in DSSCs. ossila.com

The function of the dye in a DSSC is to absorb incident solar radiation and inject an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mdpi.comutp.edu.my The indazole core, with its aromatic system, provides the necessary light-harvesting capability. ossila.commdpi.com Furthermore, the pyrazole (B372694) moiety within the indazole structure can act as an anchoring group, coordinating to metal centers on the semiconductor surface, which is essential for efficient electron injection. ossila.com

Development as Corrosion Inhibitors in Chemical Systems

Indazole derivatives have emerged as highly effective corrosion inhibitors for metals, particularly for copper in acidic environments. nih.govresearchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen), aromatic rings, and polar functional groups, which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. researchgate.netmdpi.com

Studies have shown that various substituted indazoles provide significant protection. For example, 5-Methoxy-indazole (MIA) and Methyl 1H-indazole-5-carboxylate (MIC) are effective inhibitors for copper in a sulfuric acid (H₂SO₄) medium, with MIA achieving an inhibition efficiency of up to 91.04%. nih.gov Similarly, halogenated indazoles like 5-fluoro-1H-indazole (5-FIA) and 5-chloro-1H-indazole (5-CIA) also show outstanding performance, with efficiencies of 90.4% and 94.3%, respectively. researchgate.net

The mechanism of inhibition involves the formation of a protective film on the copper surface, which has been confirmed by scanning electron microscopy (SEM). nih.gov Adsorption studies show that the process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal. nih.govresearchgate.net The nature of this adsorption is a combination of physical (electrostatic) and chemical (covalent bond formation) interactions. nih.gov Electrochemical measurements classify these compounds as mixed-type inhibitors, meaning they reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have further elucidated the inhibition mechanism, correlating the molecular structure of the indazole derivatives with their protective capabilities. nih.govresearchgate.net

Table 1: Corrosion Inhibition Efficiency of Indazole Derivatives on Copper

| Compound Name | Abbreviation | Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 5-Methoxy-indazole | MIA | H₂SO₄ | 91.04 | nih.gov |

| 5-fluoro-1H-indazole | 5-FIA | H₂SO₄ | 90.4 | researchgate.net |

Polymerization Studies and Development of Novel Functional Materials

The ability of indazole derivatives to be incorporated into larger macromolecular structures has led to their use in polymerization studies and the creation of novel functional materials. ossila.commdpi.com These materials leverage the intrinsic properties of the indazole unit to achieve specific functions, such as semiconductivity or photoluminescence.

Indazole derivatives serve as monomers for the synthesis of semiconducting polymers. ossila.com For instance, functionalized indazoles like 4-Fluoro-1H-indazole can be polymerized to create materials for applications in organic electronics, including OPVs and OLEDs, as discussed previously. ossila.com

A significant area of development is the creation of coordination polymers (CPs). These are materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. 1H-indazole-6-carboxylic acid has been successfully used as a ligand to synthesize new coordination polymers with zinc (Zn(II)) and cadmium (Cd(II)). mdpi.com The reaction with Zn(II) resulted in a material with a double-chain structure, while the reaction with Cd(II) produced a 3D network. mdpi.com These coordination polymers are functional materials that exhibit photoluminescence, with the emission originating from ligand-centered electronic transitions. mdpi.com The stability and emissive properties of these indazole-based CPs make them promising for applications in sensing and photochemical devices. mdpi.com

Coordination Chemistry and Metal Complex Formation with Transition Metals

The indazole ring contains two nitrogen atoms in its pyrazole moiety, which can act as Lewis basic sites to coordinate with metal ions. ossila.com This ability to act as a ligand is fundamental to the formation of a wide range of metal complexes and coordination polymers with diverse structures and properties. mdpi.com

The coordination can occur through different modes. For example, 1H-indazole-6-carboxylic acid has been shown to coordinate with Zn(II) and Cd(II) ions, leading to the formation of stable, extended polymer networks. mdpi.com In these structures, both the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can participate in bonding to the metal centers. mdpi.com The resulting crystal structures are stabilized by a combination of coordination bonds and non-covalent interactions like hydrogen bonds and π-π stacking. mdpi.com

Beyond coordination polymers, simple indazole derivatives like 4-fluoro-1H-indazole can form complexes with transition metals such as Iridium (Ir) and Lanthanide metals (Ln, Eu). ossila.com These complexes often function as triplet photosensitizers, which are important in applications like DSSCs and photochemistry due to their ability to facilitate efficient energy transfer processes. ossila.com The formation of stable metal complexes is also a key feature in the catalytic activity of related heterocyclic systems, suggesting a potential avenue for the application of indazole complexes in catalysis. nih.gov The rich coordination chemistry of indazoles continues to be an active area of research for the development of new functional materials. mdpi.com

Q & A

Basic: What are the key synthetic pathways for producing cis-2-butene-1,4-diol, and how do reaction conditions influence stereoselectivity?

Methodological Answer:

Cis-2-butene-1,4-diol is synthesized via catalytic hydrogenation of 2-butyne-1,4-diol using platinum-based catalysts under controlled hydrogen pressure (1–10 bar) and temperature (25–80°C). The stereoselectivity is influenced by catalyst surface geometry and solvent polarity. For example, polar solvents like methanol stabilize intermediates, favoring cis-configuration retention . Continuous flow reactors can enhance selectivity by minimizing side reactions like over-hydrogenation to butane-1,4-diol .

Advanced: How do structural features of diols (e.g., chain length, stereochemistry) affect their performance in polyurethane-urea synthesis?

Methodological Answer:

In polyurethane-urea systems, diols like butane-1,4-diol act as chain extenders. Shorter, rigid diols (e.g., butane-1,4-diol) optimize molecular fitting with methylene diphenyl diisocyanate (MDI), enhancing mechanical strength by forming ordered hard segments. In contrast, longer or branched diols (e.g., diethylene glycol, DPG) disrupt domain alignment due to steric hindrance, reducing tensile strength and elasticity. Experimental data (Table 4 in evidence) correlate glycol chain length with a 15–30% decline in Young’s modulus when substituting butane-1,4-diol with DPG .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing diol purity and isomer distribution?

Methodological Answer:

- NMR Spectroscopy: Protons on hydroxyl (-OH) and double bonds (C=C) in cis-2-butene-1,4-diol show distinct chemical shifts (δ 1.8–2.2 ppm for C=C; δ 4.5–5.0 ppm for -OH).

- IR Spectroscopy: O-H stretching (3200–3600 cm⁻¹) and C=C stretching (1640–1680 cm⁻¹) confirm functional groups.

- HPLC: Reverse-phase columns (C18) with UV detection (210 nm) resolve cis/trans isomers, with retention times differing by 1.5–2.0 minutes due to polarity variations .

Advanced: How do enzymatic processes leverage diol tautomerization to drive thermodynamically unfavorable reactions?

Methodological Answer:

In transaminase-catalyzed reactions, cis-but-2-ene-1,4-diamine acts as a sacrificial cosubstrate. The reaction equilibrium shifts toward product formation due to tautomerization of the byproduct 5H-pyrrole to 1H-pyrrole, which polymerizes and precipitates. This drives conversions to 78–99% with >99% enantiomeric excess. Similarly, cis-but-2-ene-1,4-diol undergoes lactonization in alcohol dehydrogenase (ADH) systems, enabling 91–99% yields in ketone reductions .

Basic: What safety protocols are essential for handling reactive diols like 2-butene-1,4-diol in laboratory settings?

Methodological Answer:

- PPE: Nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact (irritant properties noted in SDS).

- Ventilation: Use fume hoods to avoid inhalation of vapors (TLV: 5 mg/m³).

- Storage: Under nitrogen atmosphere at 2–8°C to prevent oxidation or polymerization.

- Waste Disposal: Neutralize with dilute NaOH before aqueous disposal .

Advanced: How do flow reactor systems enhance sustainability in diol-mediated cross-coupling reactions?